![molecular formula C17H17FN4O4S B2932020 4-(3-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)benzenesulfonamide CAS No. 894030-57-0](/img/structure/B2932020.png)
4-(3-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibition
This compound is part of the sulfonamide class, which are known for their inhibitory effects on carbonic anhydrases (CAs). These enzymes are crucial for balancing acid-base equilibria in tissues and blood. The compound has shown high selectivity against hCA IX and hCA XII, which are targets in treating hypoxic cancers . It also exhibits noteworthy activity against hCA I, potentially useful for treating cerebral edema .
Anticancer Activity
Sulfonamides, including this compound, have been studied for their potential anticancer effects. They are found to inhibit enzymes that are overexpressed in cancer cells, thereby reducing tumor growth and metastasis. This compound’s selective inhibition of certain CAs makes it a candidate for targeted cancer therapies .
Drug Development
Due to its inhibitory action on specific enzymes, this compound can be a lead structure in the development of new drugs. Its high selectivity and potency make it a valuable model for designing drugs with fewer side effects and improved efficacy .
Hypoxic Tumor Treatment
The compound’s ability to inhibit hCA IX and hCA XII is particularly relevant for the treatment of hypoxic tumors. These enzymes are involved in tumor acidification, and their inhibition can help in creating a less favorable environment for tumor growth .
Enzyme Kinetics Studies
With its exceptionally low Ki value for hCA XII, this compound is useful in enzyme kinetics studies. Researchers can use it to understand the binding affinities and inhibition mechanisms of sulfonamides on CAs, which can lead to the discovery of new therapeutic agents .
Physicochemical Property Analysis
The compound’s structure allows for detailed physicochemical studies, such as vibrational frequency analysis and electrostatic potential calculations. These studies can reveal insights into the molecule’s stability, reactivity, and interactions with biological targets .
Wirkmechanismus
Target of Action
Similar compounds, such as ureidobenzenesulfonamides, have been reported to selectively inhibit carbonic anhydrases (cas), particularly hca ix and hca xii . These enzymes are common targets in the treatment of hypoxic cancers .
Mode of Action
Based on its structural similarity to ureidobenzenesulfonamides, it may interact with its targets (eg, carbonic anhydrases) by binding to the active site of the enzyme, thereby inhibiting its activity .
Biochemical Pathways
Carbonic anhydrases play a crucial role in maintaining acid-base balance in tissues and blood by catalyzing the conversion of carbon dioxide and water into bicarbonate and protons . Inhibition of these enzymes can disrupt this balance, potentially affecting various biochemical pathways.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the activity of carbonic anhydrases, the potential targets of this compound, is known to be sensitive to changes in pH .
Eigenschaften
IUPAC Name |
1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-sulfamoylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O4S/c18-11-2-1-3-14(8-11)22-10-13(9-16(22)23)21-17(24)20-12-4-6-15(7-5-12)27(19,25)26/h1-8,13H,9-10H2,(H2,19,25,26)(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XONJMHXBSOFLJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)benzenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.